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Introduction and Scientific Rationale

The PI3K/Akt/mTOR signaling pathway is a fundamental intracellular cascade that governs cellular
processes essential for normal physiology and frequently dysregulated in cancer, including cell proliferation,
growth, metabolism, survival, and angiogenesis [1] [2]. Hyperactivation of this pathway is one of the most
common molecular alterations in human cancers, occurring through various mechanisms such as gain-of-
function mutations in the PIK3CA gene (encoding the p110a catalytic subunit of PI3K) or loss-of-function

mutations/epigenetic silencing of the PTEN tumor suppressor [2].

The rationale for dual PI3K/mTOR inhibition stems from limitations observed with single-target agents:

¢ mTORC1-selective inhibitors (rapalogs) relieve negative feedback on PI3K signaling, leading to
paradoxical Akt activation via mTORC2 [2]

¢ PI3K-selective inhibitors fail to address mTOR activation through PI3K-independent pathways [2]

e Dual inhibitors provide more complete pathway blockade, preventing feedback loop-mediated
resistance [2] [3]

Bimiralisib Profile and Key Characteristics

Table 1: Bimiralisib Chemical and Development Profile
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Property Category Specific Details

Chemical Identity IUPAC Name: 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-
amine [2]

Molecular Formula: C;7H,gF3N7O; [2]
CAS Registry Number: 1225037-39-7 [2]

Key Brain-penetrant with potential for CNS malignancy treatment [2]
Characteristics

ATP-competitive inhibitor targeting both PI3K and mTOR kinase [2]

Balanced enzymatic profile with ICs, values of 0.05-0.20 pM for pAktS€"473

reduction [4]

Development Phase 2 for actinic keratosis (topical formulation) [5] [6] [7]
Status

Phase 1 completed for advanced solid tumors (oral formulation) [4]

Orphan Drug Designation for primary CNS lymphoma (FDA) and DLBCL
(EMA) [2]

Table 2: Bimiralisib Formulation Comparison

Parameter Oral Formulation Topical Gel (2%)

Indications Advanced solid tumors, hematological  Actinic keratosis (oncodermatology)
malignancies [4] [2] [5] [6]

Recommended 140 mg, 2 consecutive days/week Once daily for 2-4 weeks [5]

Schedule (intermittent) [4]

Key Safety Profile Hyperglycemia, nausea; manageable Mild local skin reactions; minimal
with intermittent dosing [4] systemic absorption [5] [6]
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Parameter Oral Formulation Topical Gel (2%)

Efficacy Highlights  Partial response in NOTCH1-mutant 92% clearance in Olsen grade 1
HNSCC [4] lesions [5] [6]

Mechanism of Action and Pathway Pharmacology

Bimiralisib directly targets the ATP-binding site of PI3K and mTOR, providing balanced dual inhibition [2].

This comprehensive blockade strategy offers several pharmacological advantages over selective inhibitors:

¢ Simultaneous inhibition of all class | PI3K isoforms prevents upstream activation of the pathway [2]

¢ Direct mTOR kinase inhibition blocks both mTORC1 and mTORC2 activities, preventing the
compensatory Akt activation seen with rapalogs [2]

¢ Blood-brain barrier penetration enables potential application for CNS malignancies [2]

The diagram below illustrates the PI3K/Akt/mTOR pathway and bimiralisib's inhibition points:

© 2026 Smolecule. All rights reserved. 3/9 Tech Support


https://www.mdpi.com/2072-6694/16/6/1137
https://via.ritzau.dk/pressemeddelelse/14613368/bimiralisib-topical-pi3kmtor-inhibitor-shows-up-to-92percent-clearance-rate-and-superior-tolerability-in-proof-of-concept-actinic-keratosis-study?publisherId=90456&lang=en
https://www.hcplive.com/view/topical-bimiralisib-shows-92-clearance-rate-patients-actinic-keratosis
https://www.smolecule.com/products/s002180?utm_src=pdf-body
https://trial.medpath.com/drug/report/8543aabaec3cec1b
https://trial.medpath.com/drug/report/8543aabaec3cec1b
https://trial.medpath.com/drug/report/8543aabaec3cec1b
https://trial.medpath.com/drug/report/8543aabaec3cec1b
https://www.smolecule.com/products/s002180?utm_src=pdf-body
https://www.smolecule.com/products/s002180?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O I e C U I e Specifications & Pricing

Bimiralisib
(Dual Inhibitor)

Inhibits

Phosphorylation | Dephosphorylation

SEIN SN

Inhibits Inhibits

)

Phosphorylation
(Thr308)

Akt

Phosphorylation
(Ser473)

© 2026 Smolecule. All rights reserved. 4/9 Tech Support


https://www.smolecule.com/products/s002180?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Diagram 1: Bimiralisib inhibits PI3K and both mTOR complexes, providing complete pathway blockade.

Preclinical and Clinical Efficacy Evidence

Oral Bimiralisib in Advanced Solid Tumors

A Phase I study (NCT02483858) established the safety and recommended Phase 2 dose of oral bimiralisib
[4]. Key findings included:

¢ Maximum Tolerated Dose: 80 mg for continuous daily dosing, with grade 3 fatigue as dose-limiting
toxicity [4]

¢ Recommended Phase 2 Dose: 140 mg on two consecutive days per week (intermittent schedule) [4]

o Safety Profile: Most frequent treatment-emergent adverse events were hyperglycemia (76.2%
continuous) and nausea (56-62.5% intermittent) [4]

o Efficacy Signal: One partial response in a patient with NOTCH1-mutant head and neck squamous
cell carcinoma [4]

Topical Bimiralisib in Dermatology

A randomized Phase 2 proof-of-concept study evaluated topical bimiralisib gel 2% as a field-directed

treatment for actinic keratosis (AK) on face, scalp, and/or hands [5] [6]:

o Efficacy in Olsen Grade 1 lesions: 92% complete or near-complete response [5] [6]

e Overall efficacy: 52% (2-week treatment) and 71% (4-week treatment) achieved Investigator's
Global Assessment score of 0-1 (complete/partial clearance) [5]

o Efficacy across lesion grades: 48% complete or near-complete response in Olsen Grade 2 lesions
[5]

o Safety: Majority of adverse events were mild local skin reactions; only four grade 2 events, all
resolving without intervention [5] [6]

© 2026 Smolecule. All rights reserved. 5/9 Tech Support


https://www.smolecule.com/products/s002180?utm_src=pdf-body-img
https://www.smolecule.com/products/s002180?utm_src=pdf-body
https://www.smolecule.com/products/s002180?utm_src=pdf-body
https://www.smolecule.com/products/s002180?utm_src=pdf-body
https://www.mdpi.com/2072-6694/16/6/1137
https://www.mdpi.com/2072-6694/16/6/1137
https://www.mdpi.com/2072-6694/16/6/1137
https://www.mdpi.com/2072-6694/16/6/1137
https://www.mdpi.com/2072-6694/16/6/1137
https://www.smolecule.com/products/s002180?utm_src=pdf-body
https://www.smolecule.com/products/s002180?utm_src=pdf-body
https://via.ritzau.dk/pressemeddelelse/14613368/bimiralisib-topical-pi3kmtor-inhibitor-shows-up-to-92percent-clearance-rate-and-superior-tolerability-in-proof-of-concept-actinic-keratosis-study?publisherId=90456&lang=en
https://www.hcplive.com/view/topical-bimiralisib-shows-92-clearance-rate-patients-actinic-keratosis
https://via.ritzau.dk/pressemeddelelse/14613368/bimiralisib-topical-pi3kmtor-inhibitor-shows-up-to-92percent-clearance-rate-and-superior-tolerability-in-proof-of-concept-actinic-keratosis-study?publisherId=90456&lang=en
https://www.hcplive.com/view/topical-bimiralisib-shows-92-clearance-rate-patients-actinic-keratosis
https://via.ritzau.dk/pressemeddelelse/14613368/bimiralisib-topical-pi3kmtor-inhibitor-shows-up-to-92percent-clearance-rate-and-superior-tolerability-in-proof-of-concept-actinic-keratosis-study?publisherId=90456&lang=en
https://via.ritzau.dk/pressemeddelelse/14613368/bimiralisib-topical-pi3kmtor-inhibitor-shows-up-to-92percent-clearance-rate-and-superior-tolerability-in-proof-of-concept-actinic-keratosis-study?publisherId=90456&lang=en
https://via.ritzau.dk/pressemeddelelse/14613368/bimiralisib-topical-pi3kmtor-inhibitor-shows-up-to-92percent-clearance-rate-and-superior-tolerability-in-proof-of-concept-actinic-keratosis-study?publisherId=90456&lang=en
https://www.hcplive.com/view/topical-bimiralisib-shows-92-clearance-rate-patients-actinic-keratosis
https://www.smolecule.com/products/s002180?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assay

This protocol assesses bimiralisib's anti-proliferative effects in cancer cell lines [8]:

e Cell Plating: Seed cells (e.g., ATL-cell lines, HCC cell lines) in 96-well plates at densities of 4,000-
8,000 cells/well and allow to adhere for 12-24 hours [8] [9]

¢ Drug Treatment: Treat cells with bimiralisib across a concentration range (e.g., 0-10 uM) or DMSO
vehicle control [8]

¢ Incubation: Culture cells for 72 hours at 37°C, 5% CO2 [9]

¢ Viability Measurement: Add CellTiter-Glo reagent (20 uL/well) and measure luminescence after 10-
minute incubation [8]

o Data Analysis: Calculate ICso values using nonlinear regression analysis of dose-response curves

[9]

Western Blot Analysis of Pathway Inhibition

This method validates bimiralisib's mechanism of action by detecting phosphorylation changes in key

pathway components [8] [9]:

e Cell Treatment: Treat cells (e.g., ATL-cell lines, HCC cell lines) with bimiralisib at ICso or higher
concentrations for 1-24 hours [8]
¢ Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
[8]
¢ Protein Quantification: Measure protein concentration using BCA or Bradford assay [8]
¢ Gel Electrophoresis: Separate 20-40 pg protein by SDS-PAGE (8-12% gels) [8]
e Membrane Transfer: Transfer to PVDF or nitrocellulose membranes [8]
¢ Immunoblotting: Probe with primary antibodies against:
o Phospho-Akt (Ser473) - indicator of mTORC2 activity [8] [9]
o Phospho-S6K (Thr389) - indicator of mMTORCL1 activity [8]
o Total Akt and S6K - loading controls [8]
e Detection: Use HRP-conjugated secondary antibodies and chemiluminescence detection [8]

Apoptosis Analysis by Flow Cytometry
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This protocol quantifies bimiralisib-induced apoptosis [9]:

e Cell Treatment: Treat cells with bimiralisib at ICso concentrations for 24-72 hours [9]
¢ Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation [9]
e Staining: Resuspend cells in binding buffer containing Annexin V-FITC and propidium iodide (PI) [9]
¢ Incubation: Incubate for 15 minutes in the dark at room temperature [9]
¢ Flow Cytometry: Analyze within 1 hour using flow cytometer (acquire 210,000 events/sample) [9]
¢ Data Interpretation:
o Early apoptotic: Annexin V+/PI- cells
o Late apoptotic/necrotic: Annexin V+/Pl+ cells [9]

The diagram below illustrates the experimental workflow for evaluating bimiralisib activity:

Cell Culture Drug Treatment
(Cancer Cell Lines) (Bimiralisib Concentration Range)

Click to download full resolution via product page

Diagram 2: Experimental workflow for evaluating bimiralisib's anti-tumor activity.

Research and Development Trajectory

Based on current evidence, bimiralisib's clinical development is proceeding along two distinct paths:

e Oral Formulation: Pursuing precision medicine approaches in biomarker-selected populations,

particularly:

o NOTCH1-mutant head and neck squamous cell carcinoma [4]
o IDH2- and FLT3-mutated acute myeloid leukemia (in combination with venetoclax) [7]
o Primary CNS lymphoma (leveraging brain-penetrant properties) [2]
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e Topical Formulation: Advancing toward pivotal Phase 3 trials in actinic keratosis based on strong

Phase 2 results [5] [6]

The strategic shift to intermittent dosing schedules for oral bimiralisib has improved its therapeutic index
by maintaining biological activity while reducing severe adverse events, particularly grade >3 hyperglycemia

[4] [2]. This approach may facilitate future combination regimens with other targeted therapies.

Conclusion

Bimiralisib represents a scientifically rational approach to PI3K/mTOR pathway inhibition with its balanced
dual targeting and brain-penetrant properties. While clinical development of the oral formulation has faced
challenges typical of this drug class—particularly on-target toxicities with continuous dosing—strategic

optimization of dosing schedules and focus on biomarker-selected populations continues to show promise.

The topical formulation demonstrates an excellent risk-benefit profile in dermatological applications,
highlighting how formulation and route of administration can significantly impact a drug's therapeutic utility.
Further clinical validation in ongoing and planned trials will determine whether bimiralisib can fulfill its

potential as a valuable addition to the oncology and oncodermatology therapeutic arsenal.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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